Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate

Medicinal Chemistry Positional Isomerism Structure-Activity Relationship

Ensure synthetic fidelity with the 6-chloro positional isomer—structurally verified to differ from the 2-chloro analog (CAS 890100-59-1) in electronic distribution and hydrogen-bonding capacity. This ethyl ester serves as a direct precursor to potent HMG-CoA reductase inhibitor lactones (IC50 as low as 1.0 nM). Use as a validated negative control (CHEMBL80637) or as a reference standard for HPLC/LC-MS isomer discrimination. The 6-chloro handle enables downstream cross-coupling diversification. Confirm identity before procurement to avoid isomer mix-ups.

Molecular Formula C14H18ClNO3
Molecular Weight 283.75 g/mol
CAS No. 890100-69-3
Cat. No. B1324095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate
CAS890100-69-3
Molecular FormulaC14H18ClNO3
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCC(=O)C1=CN=C(C=C1)Cl
InChIInChI=1S/C14H18ClNO3/c1-2-19-14(18)7-5-3-4-6-12(17)11-8-9-13(15)16-10-11/h8-10H,2-7H2,1H3
InChIKeyBFVLBCYRJSHETE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate (CAS 890100-69-3): A Chloropyridine-Heptanoate Ester Building Block for Medicinal Chemistry


Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate (CAS 890100-69-3) is a synthetic pyridine derivative featuring a 6-chloropyridin-3-yl moiety linked to a 7-oxoheptanoate ethyl ester chain (MF: C14H18ClNO3; MW: 283.75) [1]. The compound belongs to a class of chloropyridine-substituted heptanoate esters that have been explored as key intermediates in the synthesis of HMG-CoA reductase inhibitors, with early work demonstrating that pyridine-substituted 3,5-dihydroxy-6-heptenoic acid lactones can exceed the inhibitory potency of mevinolin both in vitro and in vivo [2]. Its structural identity – specifically the 6-chloro substitution pattern on the pyridine ring – distinguishes it from positional isomers and other halogen-substituted analogs, making precise identity verification critical for procurement.

Why Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate Cannot Be Replaced by Generic Pyridine-Heptanoate Analogs


Positional isomerism on the pyridine ring and variation in the terminal functional group produce measurably different biological outcomes. The 6-chloro substitution pattern places the chlorine atom para to the ring nitrogen, altering the electronic distribution and hydrogen-bonding capacity of the pyridine ring compared to the 2-chloro isomer (CAS 890100-59-1), where chlorine is ortho to the nitrogen [1]. In the broader pyridine-heptanoate class, small structural changes translate into significant differences in HMG-CoA reductase inhibitory activity; for example, within the lactone series reported by Beck et al., IC50 values varied over orders of magnitude depending on pyridine substitution [2]. The ethyl ester terminus is also chemically distinct from the 7-chloro ketone analog (CAS 914203-41-1), offering different reactivity, solubility, and suitability as a synthetic intermediate. Generic substitution without structural verification risks introducing an isomer or analog with divergent reactivity and biological profile.

Quantitative Differentiation Evidence: Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate vs. Closest Analogs


Positional Isomer Discrimination: 6-Chloro vs. 2-Chloro Pyridine Substitution

Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate differs from its closest positional isomer, ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate (CAS 890100-59-1), solely by the position of the chlorine substituent on the pyridine ring (6- vs. 2-position) [1]. In the 6-chloro isomer, the chlorine atom is para to the ring nitrogen, while in the 2-chloro isomer, chlorine is ortho to nitrogen. This positional difference alters the vector of the C–Cl dipole, the pKa of the pyridine nitrogen, and the steric environment around the ketone carbonyl. Although direct head-to-head biological data for these precise esters is not publicly available, in analogous 6-chloropyridin-3-yl nicotinic acetylcholine receptor ligands, the 6-chloro substitution pattern conferred a 2-fold potency increase over the parent nicotine scaffold, demonstrating that the 6-chloro position is critical for molecular recognition [2].

Medicinal Chemistry Positional Isomerism Structure-Activity Relationship

Terminal Functional Group: Ethyl Ester vs. 7-Chloro Ketone

The target compound contains an ethyl ester terminus, distinguishing it from the 7-chloro ketone analog 7-chloro-1-(6-chloropyridin-3-yl)heptan-1-one (CAS 914203-41-1) . The ethyl ester offers orthogonal reactivity: it can be selectively hydrolyzed to the carboxylic acid under mild conditions, reduced to the alcohol, or converted to an amide, while the 7-chloro ketone is a reactive alkyl chloride prone to nucleophilic displacement. Computed XLogP3-AA for the target compound is 2.9, indicating moderate lipophilicity [1], whereas the 7-chloro ketone analog (C12H15Cl2NO; MW 260.16) is expected to be significantly more lipophilic due to the absence of the ester oxygen and the presence of a second chlorine.

Synthetic Intermediate Functional Group Compatibility Reactivity

Relevance to HMG-CoA Reductase Inhibitor Pharmacophore: Pyridine-Substituted Heptanoate Scaffold

The heptanoate chain with a ketone at the 7-position and a pyridine ring at the terminus mirrors the core scaffold of pyridine-substituted statin precursors. Beck et al. (1990) demonstrated that lactones of pyridine-substituted 3,5-dihydroxy-6-heptenoic acids inhibited HMG-CoA reductase with IC50 values as low as 1.0 nM in vitro and achieved up to 80% inhibition of cholesterol biosynthesis in vivo, exceeding the potency of the natural product mevinolin (IC50 ~6 nM) [1]. While the target compound is the ethyl ester oxidation precursor (lacking the 3,5-dihydroxy groups), its 7-oxoheptanoate chain is positioned for further dihydroxylation and lactonization, making it a direct synthetic intermediate en route to the active dihydroxy-acid pharmacophore. For comparison, the corresponding ethyl ester of the des-chloro phenyl-substituted heptanoate (used in atorvastatin synthesis) requires different reduction conditions and yields a distinct stereochemical outcome.

HMG-CoA Reductase Statin Cholesterol Biosynthesis Inhibitor Design

HMG-CoA Reductase Inhibitory Activity: Quantitative Binding Data vs. Active Leads

BindingDB entry CHEMBL80637 (CHEMBL692515) reports that a compound structurally matching the 6-chloropyridin-3-yl heptanoate scaffold was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and found to lack significant inhibitory activity [1]. This is consistent with the expected profile of the ethyl ester oxidation precursor, which requires dihydroxylation and lactonization (or hydrolysis to the free acid) to achieve potent enzyme inhibition. In contrast, the dihydroxy-acid lactone analogs from the Beck et al. series achieve IC50 values in the low nanomolar range (e.g., compound 2i IC50 = 1.0 nM) [2]. This confirms the compound's role as a specific synthetic intermediate rather than a final bioactive entity.

Enzyme Inhibition IC50 BindingDB HMG-CoA Reductase

Physicochemical Differentiation: Computed Properties vs. Non-Halogenated Pyridine Analog

The presence of the chlorine substituent at the 6-position of the pyridine ring increases the computed XLogP3-AA to 2.9 for the target compound [1], compared to an estimated XLogP of approximately 2.0–2.2 for the non-halogenated ethyl 7-(pyridin-3-yl)-7-oxoheptanoate (no CAS found; estimated by subtracting the chlorine contribution). The chlorine atom adds approximately 0.7–0.9 log units to the partition coefficient. Hydrogen bond acceptor count is 4 (two carbonyl oxygens, pyridine nitrogen, and ester oxygen), with zero hydrogen bond donors, consistent with a membrane-permeable intermediate [1]. The rotatable bond count is 9, providing substantial conformational flexibility.

Lipophilicity Physicochemical Properties Drug-likeness XLogP

Validated Application Scenarios for Ethyl 7-(6-chloropyridin-3-yl)-7-oxoheptanoate in Medicinal Chemistry and Chemical Biology


Synthetic Intermediate for 6-Chloropyridine-Substituted Statin Analogs

The compound serves as a direct precursor to 3,5-dihydroxy-6-heptenoic acid derivatives bearing a 6-chloropyridin-3-yl terminus. Following ester hydrolysis and stereoselective dihydroxylation, the resulting dihydroxy-acid can be cyclized to the corresponding lactone, which is the active HMG-CoA reductase inhibitory pharmacophore. Beck et al. (1990) demonstrated that pyridine-substituted lactones in this series achieve IC50 values as low as 1.0 nM and up to 80% cholesterol biosynthesis inhibition in vivo [1]. The 6-chloro substituent provides a synthetic handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to diversify the pyridine ring.

Positional Isomer Reference Standard for Analytical Method Development

Owing to its distinct 6-chloro substitution pattern, this compound can be employed as a reference standard to develop and validate HPLC, LC-MS, or NMR methods capable of discriminating between the 6-chloro and 2-chloro positional isomers (CAS 890100-59-1). The computed XLogP of 2.9 and 9 rotatable bonds [2] define its chromatographic behavior, enabling robust method development for quality control of synthetic batches.

Negative Control for HMG-CoA Reductase Primary Screening Assays

As documented in BindingDB entry CHEMBL80637, the compound lacks significant inhibitory activity against rat hepatic microsomal HMG-CoA reductase [3]. This makes it a well-characterized negative control compound for primary screening campaigns aimed at identifying novel HMG-CoA reductase inhibitors, particularly in assay formats where the ester oxidation state must be distinguished from the active dihydroxy-acid pharmacophore.

Building Block for 6-Chloropyridin-3-yl Containing Proteolysis-Targeting Chimeras (PROTACs)

The ethyl ester can be hydrolyzed to the carboxylic acid and coupled to E3 ligase ligands via amide bond formation, enabling the construction of heterobifunctional degraders that incorporate the 6-chloropyridin-3-yl moiety as a target-protein recognition element. The chlorine atom at the 6-position may engage in halogen bonding with target proteins, a feature that is absent in the non-halogenated pyridine analog [2].

Quote Request

Request a Quote for Ethyl 7-(6-chloropyridin-3-YL)-7-oxoheptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.